

Genetic Disorders Associated with CEP120 Mutations: A Technical Guide

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Abstract

Mutations in the Centrosomal Protein 120 (CEP120) gene are linked to a spectrum of autosomal recessive ciliopathies, severe genetic disorders characterized by defects in the formation or function of primary cilia. This guide provides a comprehensive technical overview of the genetic disorders associated with CEP120 mutations, focusing on the molecular basis of these diseases, the resulting clinical phenotypes, and the experimental methodologies used to study them. Biallelic mutations in CEP120 are primarily associated with Joubert syndrome (JS) and Jeune asphyxiating thoracic dystrophy (JATD), with phenotypic overlap observed with other ciliopathies such as Meckel-Gruber syndrome (MKS) and oral-facial-digital syndrome (OFD). CEP120 is a key regulator of centriole duplication and elongation, processes essential for the formation of basal bodies and, consequently, primary cilia. Disruption of CEP120 function leads to defects in ciliogenesis, resulting in the multisystemic disorders observed in patients. This document summarizes quantitative clinical and cellular data, details key experimental protocols, and provides visual representations of the relevant signaling pathways to serve as a resource for researchers and professionals in the field.

Introduction to CEP120 and Associated Ciliopathies

CEP120 is a 120 kDa centrosomal protein crucial for centriole biogenesis.[1] It plays a pivotal role in centriole duplication, assembly, elongation, and maturation.[2] The proper formation of

centrioles is a prerequisite for the assembly of primary cilia, microtubule-based organelles that act as cellular antennae, sensing and transducing extracellular signals.[3] Ciliopathies are a group of clinically and genetically heterogeneous disorders resulting from dysfunctional cilia.[4]

Biallelic mutations in the CEP120 gene have been identified as the cause of a range of ciliopathy phenotypes, most notably Joubert syndrome and Jeune asphyxiating thoracic dystrophy.[4][5] Joubert syndrome is a neurodevelopmental disorder characterized by a distinctive "molar tooth sign" on brain imaging, hypotonia, developmental delay, and abnormal breathing patterns.[6] Jeune asphyxiating thoracic dystrophy is a skeletal ciliopathy characterized by a small, narrow thorax, short ribs, and shortened limbs, often leading to respiratory insufficiency in infancy.[5][7] There is considerable phenotypic overlap, and some patients present with features of multiple ciliopathies, including Meckel-Gruber syndrome and oral-facial-digital syndrome.[4] The lack of a clear genotype-phenotype correlation highlights the complexity of these disorders.[8]

Molecular Biology of CEP120

CEP120 localizes to the daughter centriole in cycling cells and is essential for the recruitment of other key proteins involved in centriole assembly and ciliogenesis.[9] It interacts with several other centrosomal proteins, including C2 calcium-dependent domain containing 3 (C2CD3) and TALPID3, to regulate the assembly of distal and subdistal appendages on the mother centriole, which are critical for cilia formation.[2][10] Mutations in CEP120 can destabilize the protein, leading to reduced cellular and centrosomal levels of CEP120.[3] This, in turn, impairs the recruitment of distal centriole markers and ultimately disrupts ciliogenesis.[3]

Data Presentation: Clinical and Cellular Phenotypes

The following tables summarize the quantitative data from published studies on patients with CEP120 mutations and the associated cellular phenotypes.

Table 1: Clinical Phenotypes in Patients with CEP120 Mutations

Phenotype	Joubert Syndrome (JS) Cohort	Jeune Asphyxiating Thoracic Dystrophy (JATD) Cohort	Overlapping Ciliopathy Phenotypes (MKS, OFD, etc.)	Reference
Number of Probands	4	4	2	[4] [5]
Molar Tooth Sign	4/4 (100%)	Not typically reported	1/2 (fetus with TCDOE)	[4]
Hypotonia	4/4 (100%)	N/A	2/2 (fetuses)	[4]
Developmental Delay	4/4 (100%)	N/A	2/2 (fetuses)	[4]
Ataxia	2/4 (50%)	N/A	N/A	[4]
Abnormal Ocular Movements	1/4 (25%)	N/A	N/A	[4]
Narrow Thorax/Short Ribs	0/4	4/4 (100%)	2/2 (100%)	[4] [5]
Polydactyly	0/4	Variable	1/2 (50%)	[4] [5]
Renal Involvement	0/4	Variable	1/2 (cystic dysplastic kidneys)	[4] [5]
Liver Involvement	0/4	Variable	Data not available	[4] [5]

N/A: Not Applicable or Not Reported

Table 2: Cellular Phenotypes Associated with CEP120 Mutations

Cellular Phenotype	Cell Type	CEP120 Mutation	Quantitative Finding	Reference
Cilium Number	Patient Fibroblasts	p.Ala199Pro (homozygous)	Marked reduction in the number of ciliated cells compared to control.	[5]
Centrosome Number	Patient Fibroblasts	p.Ala199Pro (homozygous)	~50% of cells showed an abnormal number of centrosomes (>1).	[11]
CEP120 Protein Levels	RPE-1 cells (CRISPR)	p.Val194Ala (homozygous)	~40% reduction in centrosomal CEP120 levels.	[3]
CEP120 Protein Levels	RPE-1 cells (CRISPR)	p.Ala199Pro (homozygous)	~30% reduction in centrosomal CEP120 levels.	[3]
TALPID3 Recruitment	RPE-1 cells (CRISPR)	p.Val194Ala & p.Ala199Pro	Significant reduction in centrosomal TALPID3 levels.	[3]
Centriole Elongation	CEP120 KO RPE-1 cells	N/A (Knockout)	Significantly shorter centrioles.	[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of CEP120-related disorders.

Whole-Exome Sequencing (WES) and Data Analysis

Objective: To identify pathogenic mutations in the CEP120 gene in patients with ciliopathies.

Protocol:

- **DNA Extraction:** Extract genomic DNA from peripheral blood leukocytes of the patient and family members using a standard DNA extraction kit (e.g., DNeasy Blood & Tissue Kit, Qiagen).
- **Library Preparation:** Prepare sequencing libraries from 1-3 µg of genomic DNA. Fragment DNA to an average size of 150-200 bp. Ligate adapters to the DNA fragments.
- **Exome Capture:** Enrich for the exonic regions of the genome using a commercially available exome capture kit (e.g., Agilent SureSelect Human All Exon).
- **Sequencing:** Sequence the captured DNA fragments on a high-throughput sequencing platform (e.g., Illumina HiSeq) to generate paired-end reads.
- **Data Analysis Pipeline:**
 - **Quality Control:** Assess the quality of the raw sequencing reads using tools like FastQC.
 - **Alignment:** Align the reads to the human reference genome (e.g., hg19/GRCh37) using an aligner such as BWA.
 - **Variant Calling:** Identify single nucleotide variants (SNVs) and small insertions/deletions (indels) using a variant caller like GATK.
 - **Annotation:** Annotate the identified variants with information from databases such as dbSNP, 1000 Genomes Project, ExAC/gnomAD, and ClinVar. Predict the functional impact of variants using tools like SIFT and PolyPhen-2.
 - **Filtering:** Filter variants based on their frequency in the general population (e.g., MAF < 0.01), predicted pathogenicity, and inheritance pattern (autosomal recessive). Prioritize variants in known ciliopathy-associated genes.
- **Sanger Sequencing:** Validate the candidate pathogenic variants in the patient and confirm segregation in the family by Sanger sequencing.

Immunofluorescence Staining of Cilia and Centrosomes

Objective: To visualize and quantify cilia and centrosomes in patient-derived fibroblasts or CRISPR-edited cell lines.

Protocol:

- **Cell Culture:** Culture human fibroblasts or RPE-1 cells on glass coverslips. To induce ciliogenesis, serum-starve the cells for 24-48 hours upon reaching confluence.
- **Fixation:** Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C.
- **Permeabilization:** If using PFA fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- **Blocking:** Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% goat serum and 1% BSA in PBS) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
 - For cilia: anti-acetylated α -tubulin (e.g., mouse monoclonal, 1:1000).
 - For basal bodies/centrosomes: anti-gamma-tubulin (e.g., rabbit polyclonal, 1:1000) or anti-pericentrin.
- **Washing:** Wash the cells three times with PBS for 5 minutes each.
- **Secondary Antibody Incubation:** Incubate the cells with fluorescently labeled secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488 and goat anti-rabbit Alexa Fluor 594) diluted in blocking buffer for 1 hour at room temperature, protected from light.
- **Counterstaining and Mounting:** Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips on glass slides using an antifade mounting medium.
- **Imaging:** Acquire images using a confocal or fluorescence microscope. For quantitative analysis, capture Z-stacks of the cells.

- **Quantification:** Analyze the images using software like ImageJ/Fiji. Count the percentage of ciliated cells and the number of centrosomes per cell in at least 100 cells per condition.

Co-immunoprecipitation (Co-IP)

Objective: To investigate the interaction between CEP120 and its binding partners.

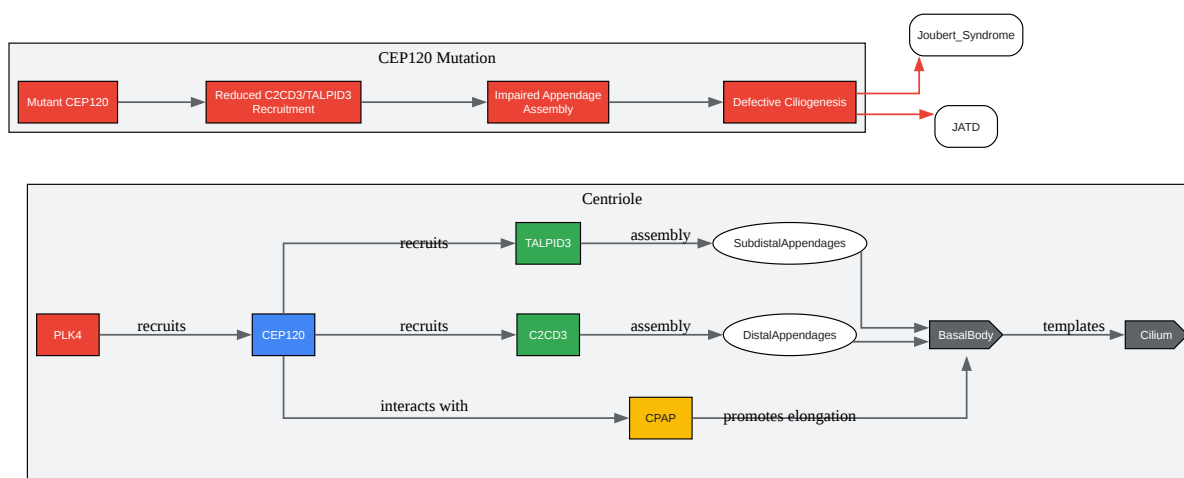
Protocol:

- **Cell Lysis:** Lyse cells transiently or stably expressing tagged proteins (e.g., MYC-CEP120 and GFP-TALPID3) in a non-denaturing lysis buffer (e.g., containing 0.5% NP-40 and protease/phosphatase inhibitors).
- **Pre-clearing:** Pre-clear the cell lysates by incubating with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.
- **Immunoprecipitation:** Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-MYC antibody) overnight at 4°C with gentle rotation.
- **Complex Capture:** Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
- **Washing:** Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.
- **Elution:** Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
- **Western Blotting:** Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the "bait" (e.g., anti-MYC) and "prey" (e.g., anti-GFP) proteins to detect the interaction.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to CEP120 function and the study of its mutations.

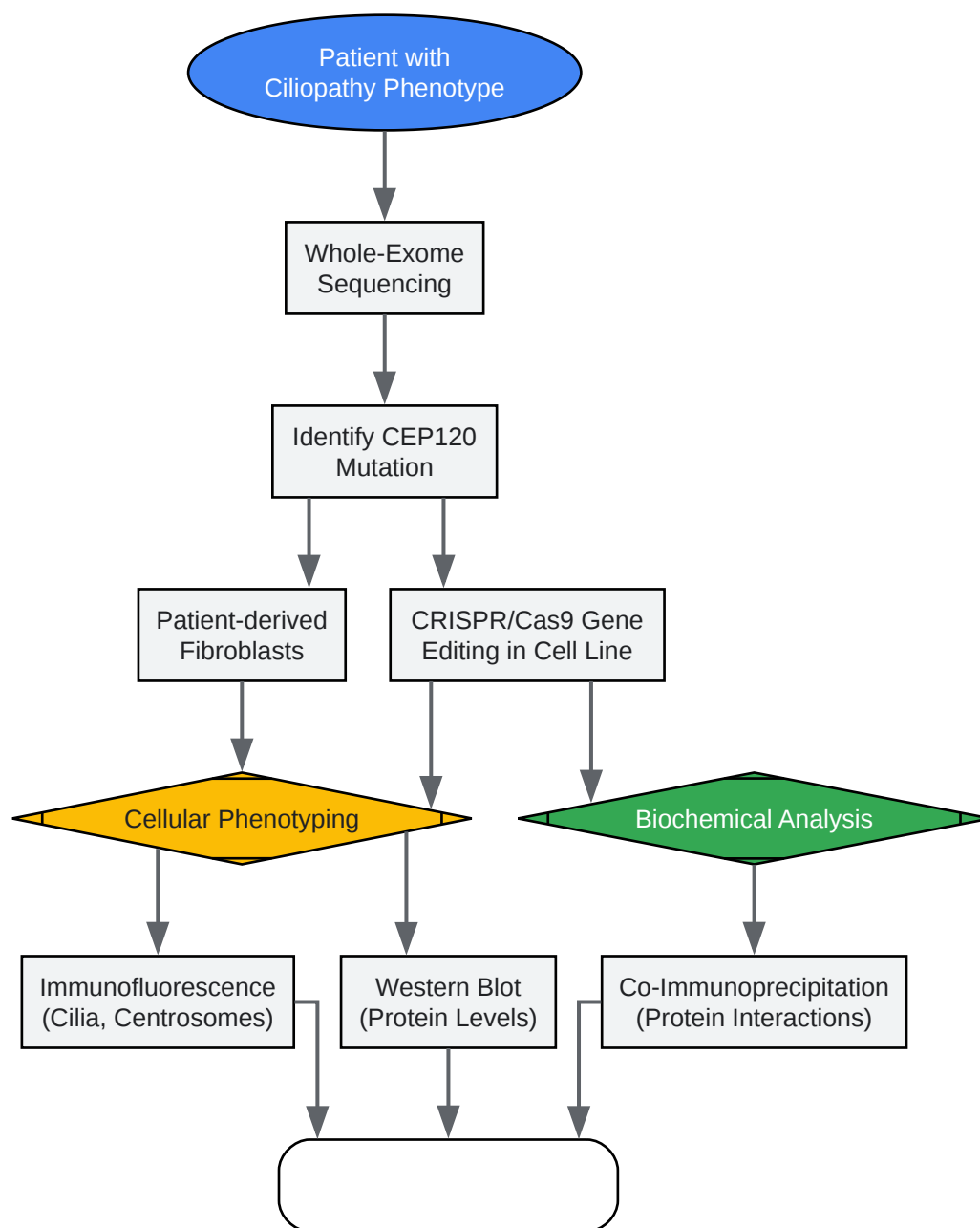
CEP120 in Centriole Biogenesis and Ciliogenesis



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Caption: CEP120 signaling in centriole biogenesis and ciliogenesis.

Experimental Workflow for Investigating CEP120 Mutations



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Caption: Workflow for studying CEP120 mutations.

Conclusion

Mutations in CEP120 are a significant cause of a spectrum of severe ciliopathies, including Joubert syndrome and Jeune asphyxiating thoracic dystrophy. The underlying pathology stems from the critical role of CEP120 in centriole biogenesis and subsequent ciliogenesis.

Understanding the precise molecular mechanisms by which different CEP120 mutations lead to a range of clinical severities remains an active area of research. The experimental approaches detailed in this guide provide a framework for investigating the functional consequences of these mutations, which is essential for developing diagnostic tools and potential therapeutic strategies for these devastating disorders. Further research into the CEP120 interactome and its role in signaling pathways will be crucial for unraveling the complexities of CEP120-related ciliopathies and for the development of targeted therapies.

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